molecular formula C13H13N3O5 B13691432 N-Acetyl-4-nitro-L-tryptophan

N-Acetyl-4-nitro-L-tryptophan

Cat. No.: B13691432
M. Wt: 291.26 g/mol
InChI Key: PPBXRRAOLBQTEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetyl-4-nitro-L-tryptophan is a nitrated tryptophan derivative recognized in research as a product of reactions between reactive nitrogen species (RNS) and tryptophan or its acetylated form . This compound is of significant interest in the study of protein nitration, a process implicated in various pathophysiological conditions including inflammation, neurodegenerative diseases, and cardiovascular disorders . In experimental settings, compounds like this compound are formed through nitration pathways, such as those involving peroxynitrite (ONOO⁻) or myeloperoxidase systems . The nitration of tryptophan residues in proteins can serve as a biomarker for nitrosative stress, and the study of these modified residues, including 4-nitrotryptophan, helps elucidate the mechanisms and consequences of protein dysfunction under oxidative and nitrosative challenge . Research into such nitrated amino acids provides valuable insights into cellular damage and the regulation of protein function . This product is For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H13N3O5

Molecular Weight

291.26 g/mol

IUPAC Name

2-acetamido-3-(4-nitro-1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C13H13N3O5/c1-7(17)15-10(13(18)19)5-8-6-14-9-3-2-4-11(12(8)9)16(20)21/h2-4,6,10,14H,5H2,1H3,(H,15,17)(H,18,19)

InChI Key

PPBXRRAOLBQTEB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CC1=CNC2=C1C(=CC=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Synthetic Methodologies and Biocatalytic Approaches for N Acetyl 4 Nitro L Tryptophan

Chemical Synthesis Strategies for N-Acetyl-4-nitro-L-tryptophan

Chemical synthesis offers versatile methods for producing this compound, though it often faces challenges related to regioselectivity and stereocontrol.

Enantioselective Synthesis and Chiral Resolution for this compound

Ensuring the enantiopurity of this compound is critical for its biological applications. Chemical synthesis routes often result in a racemic mixture (a mix of L- and D-enantiomers), which must then be separated. The synthesis of enantiopure 4-nitroTrp is described as complex. nih.govacs.org

Chiral Resolution is a common strategy employed to separate enantiomers. This can be achieved through various techniques:

Capillary Electrophoresis (CE): This method has been successfully used for the chiral resolution of various tryptophan derivatives. By using proteins like bovine serum albumin (BSA) or canine serum albumin (CSA) as chiral selectors in the background electrolyte, the enantiomers can be separated based on their differential binding affinities to the albumin. nih.gov The effectiveness of the separation is influenced by factors such as pH, temperature, and the concentration of the chiral selector. nih.gov

Chiral Ligand-Exchange Chromatography: This technique can also be used. For example, novel task-specific amino acid ionic liquids have been designed to separate racemic amino acids through liquid-liquid extraction, where the selector is coupled with Cu²⁺ ions to form ternary complexes that differentiate between enantiomers. mdpi.com

Enantioselective Synthesis aims to produce the desired L-enantiomer directly, avoiding a resolution step. This can involve using chiral catalysts or auxiliaries that guide the reaction to form one enantiomer preferentially. While specific examples for this compound are not extensively detailed in the provided context, general methods for asymmetric synthesis of amino acids, such as those involving chiral Brønsted acid catalysts, represent a potential avenue for future development. scispace.com

Derivatization Methods for Specific Research Probes and Analogues

This compound and its parent compound are valuable intermediates for creating a wide range of derivatives for research purposes. The nitro group is particularly useful as a chemical handle for further modifications.

A key transformation is the reduction of the nitro group to an amine (-NH₂). This amino group can then undergo a variety of reactions, such as the Sandmeyer reaction, to introduce different functional groups onto the indole (B1671886) ring. nih.gov For example, although it describes the 6-nitro isomer, Nα-Trifluoroacetyl-6-nitro-L-tryptophan methyl ester has been used to synthesize 6-azido-L-tryptophan, a photoaffinity label used to study tryptophan synthase. nih.gov This demonstrates the principle that the nitro-substituted tryptophan scaffold is a versatile platform for generating research probes.

Furthermore, 4-nitro-L-tryptophan itself is a known precursor in the biosynthesis of thaxtomin A, a phytotoxin, highlighting its utility as a building block for complex natural products. google.comacs.org The synthesis of thaxtomin A analogues often begins with the synthesis of 4-nitro-L-tryptophan or its derivatives. google.com

Enzymatic and Biocatalytic Synthesis Pathways

Biocatalysis presents an attractive alternative to chemical synthesis, offering high regio- and stereoselectivity under mild reaction conditions.

Engineered Enzyme Systems for Nitrated Tryptophan Production (e.g., Tryptophan Synthase Variants)

Scientists have successfully engineered enzymes to catalyze the specific nitration of tryptophan at the C-4 position.

Cytochrome P450 Enzymes: A notable breakthrough is the use of a cytochrome P450 homolog, TxtE, from the thaxtomin biosynthetic pathway in Streptomyces species. researchgate.netbiomedres.us TxtE catalyzes the direct and highly regioselective nitration of the indole moiety of L-tryptophan to produce 4-nitro-L-tryptophan, using nitric oxide (NO) and molecular oxygen (O₂) as co-substrates. researchgate.netnih.gov This enzymatic reaction avoids the harsh conditions and lack of selectivity seen in many chemical nitration methods. nih.gov Cell-free protein synthesis (CFPS) systems have been developed to express TxtE and its partner nitric oxide synthase (TxtD), achieving the synthesis of approximately 360 μM L-4-nitro-Trp in 16 hours. researchgate.netresearchgate.net

Tryptophan Synthase (TrpS): The β-subunit of tryptophan synthase (TrpB) has been a target for directed evolution to create catalysts for the synthesis of tryptophan analogues. While wild-type TrpB is inefficient with electron-deficient substrates like 4-nitroindole (B16737), engineered variants show significant improvements. nih.govacs.org By applying directed evolution to TrpB from Pyrococcus furiosus (PfTrpB), researchers generated catalysts capable of synthesizing 4-nitro-L-tryptophan from 4-nitroindole and serine. nih.govacs.org Key mutations, such as at the highly conserved E104 residue, were crucial for enhancing activity. acs.org One engineered catalyst, Pf2A6, could achieve approximately 5,000 turnovers for this reaction, enabling the gram-scale synthesis of 4-nitro-L-tryptophan with a 73% isolated yield. acs.org

Bacterial Nitric-Oxide Synthase (NOS) Complex: A complex between a nitric-oxide synthase from Deinococcus radiodurans (deiNOS) and a tryptophanyl-tRNA synthetase (TrpRS II) has been shown to catalyze the regioselective nitration of tryptophan to 4-nitro-Trp. researchgate.netnih.gov Unlike non-enzymatic methods that produce a mixture of isomers, this enzymatic system exclusively generates the otherwise unfavorable 4-nitro-Trp isomer. researchgate.netnih.gov

Enzyme/SystemSource OrganismKey Features/MutationsSubstratesProductReference
TxtE (Cytochrome P450)Streptomyces sp.Native enzymeL-Tryptophan, NO, O₂4-nitro-L-tryptophan researchgate.netnih.gov
Engineered TrpB (Tryptophan Synthase)Pyrococcus furiosusMutations including at E104 and L161V4-nitroindole, Serine4-nitro-L-tryptophan nih.govacs.org
deiNOS-TrpRS II ComplexDeinococcus radioduransEnzyme complexL-Tryptophan, L-Arginine (for NO)4-nitro-L-tryptophan researchgate.netnih.gov

Microbial Fermentation and Metabolic Engineering for Tryptophan Derivative Biosynthesis

Leveraging whole microbial cells as production hosts offers a sustainable and scalable route for synthesizing tryptophan derivatives directly from simple carbon sources like glucose.

Engineered Escherichia coli: A significant achievement in this area is the development of an engineered E. coli strain for the de novo production of 4-nitro-L-tryptophan. nih.govacs.org This was accomplished by introducing a biosynthetic pathway consisting of two key enzymes: an engineered P450 (TB14) from a Streptomyces species for the direct C-4 nitration of L-tryptophan, and a nitric oxide synthase from Bacillus subtilis (BsNOS) to produce the required nitric oxide from L-arginine. nih.govacs.org To support the reactions, a glucose dehydrogenase (GDH) was also included for NADPH regeneration. nih.govacs.org Through optimization of the pathway and fermentation process, including the knockout of competing metabolic pathways, the production titer was improved from an initial 16.2 mg/L to approximately 192 mg/L in 20 hours. nih.govacs.org The whole-cell system was also used to produce eight other nitro-tryptophan analogues. nih.govacs.org

Metabolic Engineering Strategies: The production of tryptophan derivatives in microorganisms like E. coli and Saccharomyces cerevisiae can be enhanced using various metabolic engineering strategies. researchgate.netfrontiersin.orgnih.gov These include:

Increasing Precursor Supply: Overexpressing enzymes in the central metabolic pathway to boost the availability of precursors like phosphoenolpyruvate (B93156) (PEP) and D-erythrose-4-phosphate (E4P). mdpi.com

Deregulation of Feedback Inhibition: Introducing mutations in key enzymes to prevent the end-product from inhibiting its own synthesis. researchgate.net

Blocking Competing Pathways: Deleting genes for pathways that divert precursors away from tryptophan synthesis. researchgate.net

Optimizing Fermentation Conditions: Controlling parameters such as pH, temperature, and nutrient feeding to maintain optimal cell growth and productivity. mdpi.com

These approaches, which have been successfully applied to increase the production of L-tryptophan itself, form the foundation for developing microbial strains capable of efficiently producing N-acetylated and nitrated derivatives. researchgate.netmdpi.com

MicroorganismEngineering StrategyProductReported TiterFermentation TimeReference
Escherichia coliExpression of engineered P450 (TB14) and nitric oxide synthase (BsNOS); knockout of competing pathways.4-nitro-L-tryptophan~192 mg/L20 hours nih.govacs.org
Saccharomyces cerevisiaeModular engineering of aromatic amino acid metabolism (Shikimate, L-tryptophan, and Ehrlich pathways).Tryptophol (a tryptophan derivative)1.04 g/LN/A nih.govnih.gov

Cytochrome P450-Catalyzed Nitration Mechanisms (e.g., TxtE)

The biocatalytic synthesis of nitrated aromatic compounds represents a significant advancement over traditional chemical methods, which often require harsh conditions and lack regioselectivity. A prominent example of such a biocatalyst is the cytochrome P450 enzyme TxtE, discovered in plant-pathogenic Streptomyces species. nih.govmdpi.com This enzyme is responsible for a key step in the biosynthesis of the phytotoxin thaxtomin A, which involves the nitration of an amino acid. researchgate.netnih.gov TxtE is a unique member of the cytochrome P450 superfamily that performs the direct and regiospecific nitration of the indole ring of L-tryptophan at the 4-position, yielding L-4-nitrotryptophan. mdpi.comresearchgate.net This reaction is notable as it utilizes nitric oxide (NO) and molecular oxygen (O₂) as co-substrates, a departure from the typical monooxygenase activity of most P450 enzymes. nih.govfrontiersin.org

The catalytic mechanism of TxtE has been the subject of extensive research to elucidate how it achieves this specific nitration. nih.govbiomedres.us While the precise details are still under investigation, a well-supported catalytic cycle has been proposed, drawing parallels to and highlighting key differences from the standard P450 catalytic cycle. nih.govbiomedres.us The process is initiated by the binding of the substrate, L-tryptophan, to the active site of the TxtE enzyme. biomedres.us This binding event displaces a water molecule from the heme iron center, causing a change in the iron's spin state, which is a characteristic feature of P450 enzymes. nih.govbiomedres.us

Following substrate binding, the heme iron is reduced from its ferric (Fe³⁺) to its ferrous (Fe²⁺) state by an electron transfer system, typically involving a ferredoxin and ferredoxin reductase which utilize NADPH as an electron source. nih.govbiomedres.us Molecular oxygen then binds to the ferrous heme iron, forming a ferric-superoxide (Fe³⁺-O₂⁻) complex. nih.govnih.gov It is at this stage that the TxtE mechanism significantly diverges from canonical P450s. Instead of proceeding to form a highly reactive ferryl-oxo intermediate (Compound I) for hydroxylation, the ferric-superoxide species reacts with nitric oxide (NO). nih.govnih.gov This reaction is thought to generate a transient but crucial ferric-peroxynitrite (Fe³⁺-ONOO⁻) intermediate. researchgate.netnih.govnih.gov This intermediate is highly reactive and is believed to be the species responsible for nitrating the tryptophan substrate. researchgate.netacs.org The ferric-peroxynitrite complex can then undergo homolytic cleavage to produce nitrogen dioxide (NO₂) and a ferryl-oxo (Fe⁴⁺=O) species, also known as Compound II. nih.gov The generated NO₂ radical then attacks the C4 position of the indole ring of the bound L-tryptophan, resulting in the formation of 4-nitro-L-tryptophan. nih.govbiomedres.us

Research, including the use of ¹⁸O₂ isotope labeling, has confirmed that one oxygen atom from O₂ is incorporated into the nitro group of the final product, which supports the proposed mechanism involving a peroxynitrite intermediate. researchgate.net The regioselectivity of the reaction, specifically targeting the C4 position, is dictated by the precise positioning of the L-tryptophan substrate within the enzyme's active site. biomedres.us Studies involving site-directed mutagenesis have explored the roles of specific amino acid residues in the active site. For instance, while the residue Tyr89 is positioned directly above the C4 of the bound tryptophan, experiments with a Y89F mutant demonstrated that this residue is not directly involved in the radical transfer, suggesting a direct reaction between the nitrating species and the substrate. biomedres.usbiomedres.us

The unique ability of TxtE to perform regioselective nitration under mild, biological conditions makes it a promising platform for developing novel biocatalysts for industrial applications, potentially overcoming the environmental and selectivity challenges of chemical nitration. nih.govresearchgate.netresearchgate.net

Research Findings on TxtE-Catalyzed Nitration

ParameterFindingReference
Enzyme TxtE, a Cytochrome P450 homolog mdpi.comresearchgate.net
Substrate(s) L-tryptophan, Nitric Oxide (NO), Dioxygen (O₂) nih.govresearchgate.net
Product L-4-nitrotryptophan nih.govresearchgate.net
Regioselectivity Specifically nitrates the C4 position of the indole ring. nih.govmdpi.com
Electron Donors Requires a reductase system (e.g., ferredoxin/ferredoxin reductase) and NADPH. nih.govbiomedres.us
Key Intermediate A ferric-peroxynitrite (Fe³⁺-ONOO⁻) species is postulated. researchgate.netnih.govnih.gov
Mechanism Differs from typical P450 monooxygenation; involves reaction of a ferric-superoxo intermediate with NO. nih.govnih.gov
Significance First committed step in the biosynthesis of the phytotoxin thaxtomin A. nih.gov

Proposed Mechanistic Steps for TxtE

StepDescriptionKey Species Involved
1. Substrate Binding L-tryptophan binds to the TxtE active site, displacing a water ligand from the heme iron.TxtE-Fe³⁺, L-tryptophan
2. Heme Reduction The ferric heme iron is reduced to its ferrous state by an electron from NADPH via a reductase system.TxtE-Fe²⁺, Ferredoxin/Ferredoxin Reductase
3. Oxygen Binding Molecular oxygen (O₂) binds to the ferrous heme, forming a ferric-superoxide complex.TxtE-Fe³⁺-O₂⁻
4. Nitric Oxide Reaction The ferric-superoxide intermediate reacts with nitric oxide (NO).TxtE-Fe³⁺-O₂⁻, NO
5. Peroxynitrite Formation A putative ferric-peroxynitrite intermediate is formed.TxtE-Fe³⁺-ONOO⁻
6. Nitration The intermediate decomposes, generating a nitrating species (e.g., •NO₂) that attacks the C4 position of L-tryptophan.•NO₂, L-tryptophan
7. Product Release The product, 4-nitro-L-tryptophan, is released, and the enzyme returns to its resting state.4-nitro-L-tryptophan, TxtE-Fe³⁺

Molecular Mechanisms and Biological Interactions of N Acetyl 4 Nitro L Tryptophan

Interactions with Reactive Nitrogen Species and Associated Modifications

Tryptophan is a primary target for oxidative and nitrosative stress within biological systems. The N-acetylated form of L-tryptophan serves as a crucial model for studying the reactions of tryptophan residues within proteins when exposed to various RNS.

The reaction between N-acetyl-L-tryptophan and RNS, such as peroxynitrite (ONOO⁻), results in the formation of several major products. nih.gov These modifications primarily occur on the indole (B1671886) ring of the tryptophan molecule. The four principal products identified are 1-nitroso-N-acetyl-L-tryptophan, 1-nitro-N-acetyl-L-tryptophan, 6-nitro-N-acetyl-L-tryptophan, and an oxidation product, N-acetyl-N'-formyl-L-kynurenine. nih.gov

The specific derivatives formed are dependent on the type of RNS generator used. For instance, peroxynitrite generators like SIN-1, nitroxyl donors like Angeli's salt, and nitric oxide donors like spermine NONOate tend to produce the nitroso derivative. nih.gov In contrast, systems such as myeloperoxidase-H₂O₂-NO₂⁻ generate the nitro derivatives but not the nitroso form. nih.gov

The stability of these derivatives varies significantly under physiological conditions. 6-nitro-N-acetyl-L-tryptophan is a stable product, whereas the other derivatives are more transient. nih.gov The half-lives of the 1-nitroso and 1-nitro derivatives have been determined to be 1.5 hours and 18 hours, respectively. nih.gov

Table 1: Stability of N-acetyl-L-tryptophan Derivatives

DerivativeStability at Physiological pHHalf-Life
6-nitro-N-acetyl-L-tryptophanStableNot Applicable (Stable)
1-nitro-N-acetyl-L-tryptophanDecomposes18 hours
1-nitroso-N-acetyl-L-tryptophanDecomposes1.5 hours

The mechanism of tryptophan modification is complex and influenced by the local chemical environment. Peroxynitrite (ONOO⁻) and its conjugate acid, peroxynitrous acid (ONOOH), are key players in these reactions. nih.gov ONOOH can decompose to form hydroxyl radical (•OH) and nitrogen dioxide (•NO₂), which are highly reactive species that can nitrate aromatic amino acids. nih.gov

The presence of carbon dioxide (CO₂) can significantly alter the reaction pathway. CO₂ reacts with peroxynitrite to form a nitrosoperoxocarbonate intermediate (ONOOCO₂⁻), which then yields nitrogen dioxide (•NO₂) and carbonate radical (•CO₃⁻). nih.govmdpi.com This pathway enhances the nitration of tryptophan, favoring the formation of nitro derivatives over other oxidation products. nih.gov In the presence of bicarbonate (a source of CO₂), the yield of 6-nitro-tryptophan is significantly increased, highlighting the role of CO₂ in directing the chemical outcome of peroxynitrite-mediated reactions. nih.govresearchgate.net

The reaction of N-acetyl-N-nitrosotryptophan with hydrogen peroxide has also been shown to generate peroxynitrite, indicating a potential feedback loop and another pathway for the formation of this potent nitrating agent. rsc.orgscispace.comrsc.org

Table 2: Products of N-acetyl-L-tryptophan Reaction with RNS

Reactant/SystemMajor Products
Peroxynitrite (e.g., from SIN-1)1-nitroso-N-acetyl-L-tryptophan
Myeloperoxidase/H₂O₂/NO₂⁻Nitro derivatives (e.g., 6-nitro)
Peroxynitrite / CO₂Enhanced formation of 6-nitro-tryptophan and 1-nitro-tryptophan

The nitration of tryptophan residues within proteins is a post-translational modification that can alter protein function. researchgate.net Given that tryptophan residues are often less abundant than tyrosine residues, their specific modification can have significant biological consequences. The solvent exposure of a tryptophan residue is a key factor in determining its susceptibility to nitration. nih.gov

The formation of 6-nitro-L-tryptophan has been identified as a stable and unique marker of protein damage by reactive nitrogen species. nih.govresearchgate.net Studies on nitrated bovine serum albumin showed that the levels of 6-nitro-L-tryptophan were comparable to those of 3-nitro-L-tyrosine, a well-established biomarker of nitroxidative stress. nih.gov This suggests that monitoring 6-nitro-L-tryptophan can serve as an additional, valuable biomarker for assessing protein nitration in various physiological and pathological conditions. nih.govresearchgate.net The development of specific antibodies for 6-nitrotryptophan has further enabled its detection in tissues and cells, confirming its presence under physiological conditions and its potential role in cellular processes. researchgate.net

Enzymatic Activity Modulation and Substrate Specificity

A comprehensive review of the scientific literature did not yield specific studies detailing the utilization of N-Acetyl-4-nitro-L-tryptophan as a direct substrate for α-chymotrypsin or providing its kinetic analysis. Research on α-chymotrypsin often involves substrates like N-acetyl-L-tryptophan p-nitrophenyl ester or 4-nitrophenyl acetate, where the nitro group is part of the leaving group rather than the tryptophan indole ring. nih.govresearchgate.netacs.orgacs.org

There is no specific information available in the reviewed scientific literature regarding the direct influence of this compound on the activity of tryptophan hydroxylase or other enzymes in the tryptophan metabolic pathway. While studies have shown that nitric oxide (NO) generators can inactivate tryptophan hydroxylase, this is a general effect of NO and not specific to the compound this compound. nih.gov

Competitive Inhibition Studies of Specific Enzymes (e.g., Tryptophanase)

No studies detailing the competitive inhibition of tryptophanase or other specific enzymes by this compound were found in the search results. Research on the parent compound, N-acetyl-L-tryptophan, has characterized it as a noncompetitive inhibitor of tryptophanase, with a reported inhibition constant (Ki) of 48 μM tandfonline.comnih.gov. However, the mode and efficacy of inhibition for the 4-nitro derivative remain uncharacterized in the provided literature.

Receptor and Protein Binding Investigations

Characterization of Ligand-Receptor Interactions (e.g., NK-1R, TRPV1 Antagonism)

There is no available information characterizing the ligand-receptor interactions of this compound with the neurokinin-1 receptor (NK-1R) or the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.

It is noteworthy that the interaction of the parent compound, N-acetyl-L-tryptophan (NAT), with the NK-1R is a subject of conflicting reports. While some literature has referred to NAT as an NK-1R antagonist, a 2022 study explicitly states that NAT does not display significant binding to either human or rat NK-1R in radioligand binding assays nih.gov. This study corrects a previously widespread error in the scientific literature nih.gov. Conversely, other derivatives, such as N-acetyl-L-tryptophan-3,5-bistrifluoromethyl benzyl ester, have been shown to be potent, competitive antagonists of the human NK-1R nih.gov. The binding profile of this compound at this receptor has not been reported.

Similarly, no data was found regarding any potential antagonistic or agonistic activity of this compound at the TRPV1 receptor.

Analysis of Binding to Transport Proteins and Carrier Systems

Scientific data on the binding of this compound to specific transport proteins or carrier systems is not available in the search results. While N-acetyl-L-tryptophan is used as a stabilizer for protein therapeutics, such as human serum albumin, this role relates to preventing protein degradation and does not describe its interaction with cellular transport machinery nih.govresearchgate.net.

Metal Ion Complexation and Coordination Chemistry Studies

No research studies were identified that investigate the metal ion complexation or coordination chemistry of this compound. Studies on the parent amino acid, L-tryptophan, have shown it forms complexes with various divalent metal ions, but these findings cannot be extrapolated to the N-acetylated and nitrated derivative, which would possess different coordination properties mdpi.comsapub.org.

Advanced Analytical and Spectroscopic Methodologies for N Acetyl 4 Nitro L Tryptophan Research

Chromatographic Separation and Quantification Techniques

Chromatography is the cornerstone for the isolation and quantification of N-Acetyl-4-nitro-L-tryptophan from complex matrices, such as reaction mixtures or biological samples. The choice of technique depends on the required sensitivity, resolution, and analytical throughput.

High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted technique for the separation, identification, and quantification of tryptophan and its metabolites. nih.govresearchgate.netnih.govscielo.br Reversed-phase HPLC (RP-HPLC) is the most common modality used for this class of compounds.

In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase. scielo.brasianpubs.org The separation is achieved by a gradient elution, where the concentration of an organic solvent (e.g., acetonitrile or methanol) in the aqueous mobile phase (often containing an acid like formic acid or trifluoroacetic acid to improve peak shape) is gradually increased. This gradient allows for the efficient separation of compounds with varying polarities.

The presence of the nitro group makes this compound more polar than N-acetyl-L-tryptophan, which would result in a shorter retention time on a reversed-phase column under identical conditions. Detection is commonly performed using a UV detector, as the indole (B1671886) ring and the nitro group are strong chromophores. nih.govasianpubs.org Quantification is achieved by integrating the peak area and comparing it to a calibration curve constructed from certified reference standards.

Table 1: Representative HPLC Parameters for Analysis of Tryptophan Derivatives

ParameterTypical ConditionPurpose
ColumnC18 (e.g., 150 x 4.6 mm, 5 µm)Provides a nonpolar stationary phase for reversed-phase separation.
Mobile Phase AWater with 0.1% Formic AcidAqueous component of the mobile phase; acid improves peak shape and ionization.
Mobile Phase BAcetonitrile with 0.1% Formic AcidOrganic modifier; concentration is increased to elute less polar compounds.
Flow Rate0.7 - 1.0 mL/minControls the speed of separation and influences resolution.
DetectionUV Absorbance (e.g., 280 nm or other specific λmax)Monitors the eluent for UV-absorbing compounds like the indole ring.
Injection Volume5 - 20 µLThe volume of the sample introduced into the system.

For mechanistic studies where high sensitivity and specificity are paramount, Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the method of choice. molnar-institute.comnih.govmdpi.com This technique leverages smaller particle-sized columns (<2 µm) to achieve faster separations and superior resolution compared to conventional HPLC.

The coupling of UHPLC with MS/MS provides unambiguous identification and quantification, even at trace levels. molnar-institute.com As compounds elute from the UHPLC column, they are ionized, typically using electrospray ionization (ESI), and introduced into the mass spectrometer. The first mass analyzer (Q1) selects the precursor ion corresponding to the mass-to-charge ratio (m/z) of this compound. This ion is then fragmented in a collision cell (Q2), and the resulting product ions are analyzed by the second mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, enabling precise quantification in complex matrices. rsc.org This capability is essential for mechanistic studies aimed at understanding the formation pathways of nitrated tryptophan derivatives. nih.govnih.gov

Spectroscopic Characterization in Mechanistic and Interaction Studies

Spectroscopic techniques provide invaluable information about the molecular structure, conformation, and electronic properties of this compound, which is essential for understanding its chemical behavior and interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural confirmation of this compound. Techniques such as 1H NMR and 13C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

The position of the nitro group on the indole ring can be unambiguously determined by analyzing the coupling patterns and chemical shifts of the aromatic protons. The electron-withdrawing nature of the nitro group at the C4 position would cause a significant downfield shift for the adjacent protons (at C5, for example) compared to the parent compound. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further confirm the connectivity and finalize the structural assignment. NMR is also used to study the molecule's conformation in solution and its interactions with other molecules by monitoring changes in chemical shifts upon binding.

UV-Visible (UV-Vis) and fluorescence spectroscopy are powerful techniques for quantitative analysis and for probing molecular interactions, leveraging the unique electronic properties of the indole ring.

The parent N-acetyl-L-tryptophan molecule typically exhibits a UV absorbance maximum around 280 nm, characteristic of the indole chromophore. nih.gov The addition of a nitro group, which is itself a strong chromophore, is expected to cause a significant bathochromic (red) shift in the absorption maximum to a longer wavelength. This distinct spectral signature allows for selective quantification using UV-Vis spectroscopy, even in the presence of the parent compound.

The indole group of tryptophan is intrinsically fluorescent, with an emission maximum that is highly sensitive to the polarity of its local environment. researchgate.netedinst.com However, nitro groups are known to be potent fluorescence quenchers. Therefore, this compound is expected to exhibit significantly weaker fluorescence compared to N-acetyl-L-tryptophan. This quenching effect can be exploited in interaction studies; for example, the binding of the molecule to a protein or other biological target could alter the quenching efficiency and lead to a measurable change in fluorescence intensity, providing insights into binding events.

Mass spectrometry (MS) is a fundamental technique for the identification of this compound and the elucidation of its formation pathways. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of the molecular ion, allowing for the determination of its elemental composition and confirming the addition of a single nitro group (a mass increase of 45.004 Da relative to N-acetyl-L-tryptophan).

Tandem mass spectrometry (MS/MS) is used to generate a fragmentation pattern that serves as a molecular fingerprint, confirming the compound's identity. rsc.org The fragmentation of this compound would yield characteristic product ions resulting from the loss of the acetyl group, the carboxylic acid group, and cleavage of the amino acid side chain. By identifying these specific fragments, researchers can differentiate the 4-nitro isomer from other potential nitration products and confidently identify it in complex reaction mixtures. nih.govresearchgate.net

Table 2: Expected Mass Spectrometry Data for this compound

Analyte/FragmentMolecular FormulaExpected Monoisotopic Mass (m/z)Ion Type
N-Acetyl-L-tryptophanC13H14N2O3247.1077[M+H]⁺
This compoundC13H13N3O5292.0928[M+H]⁺
Fragment (Loss of Acetyl Group)C11H11N3O4250.0822[M+H - 42]⁺
Fragment (Loss of H₂O)C13H11N3O4274.0822[M+H - 18]⁺
Fragment (Loss of COOH)C12H13N3O3248.1029[M+H - 45]⁺

Note: Expected masses are calculated based on monoisotopic values and may vary slightly in experimental data.

Electrophoretic and Immunochemical Approaches for Detection of Protein Modifications

The covalent modification of proteins by chemical compounds, including nitrated amino acid derivatives, is a key area of investigation in proteomics and toxicology. The detection and characterization of proteins modified by this compound rely on a suite of powerful analytical methodologies. Among these, electrophoretic and immunochemical techniques are fundamental for identifying and quantifying such modifications.

Electrophoretic methods separate proteins based on their physical properties, such as size and charge. When a protein is modified by the addition of this compound, its molecular weight and isoelectric point (pI) can be altered. These changes can be detected using techniques like sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), which separates proteins primarily by mass. A resulting shift in the protein's band position relative to its unmodified form can indicate a covalent modification. For more complex protein mixtures, two-dimensional gel electrophoresis (2D-PAGE) offers higher resolution by separating proteins first by their pI and then by their molecular weight.

Immunochemical approaches offer exceptional specificity and sensitivity, leveraging the highly selective binding of antibodies to their target antigens. These methods are crucial for detecting specific protein adducts, such as those formed by this compound. The general workflow involves separating proteins via electrophoresis, transferring them to a solid support membrane (e.g., nitrocellulose), and then probing with an antibody that specifically recognizes the modified protein. nih.govresearchgate.netresearchgate.net

Detailed research into the nitration of tryptophan residues provides a strong basis for these analytical approaches. The reaction of N-acetyl-L-tryptophan with reactive nitrogen species like peroxynitrite can produce various isomers, including 4-nitrotryptophan, 6-nitrotryptophan, and others. nih.govnih.gov While antibodies specific to this compound adducts are not widely available, the principles are well-established from studies on other nitrated proteins, particularly 3-nitrotyrosine. nih.gov The commercial availability of anti-3-nitrotyrosine antibodies has been pivotal in studying protein nitration, and a similar strategy could be applied for detecting nitrotryptophan adducts. nih.gov

The following table summarizes key analytical techniques applicable to the detection of proteins modified by this compound.

Technique Principle of Detection Key Findings & Applications
SDS-PAGE Separates proteins by molecular weight. Modification causes a "band shift".A foundational technique to visualize changes in protein size after modification. bio-rad.com
Western Blotting Uses specific antibodies to detect target proteins immobilized on a membrane.Enables highly specific detection of nitrated proteins after electrophoretic separation. nih.govresearchgate.net The presence of adducts on specific proteins like Cytochrome P450 2E1 has been shown for other reactive metabolites using this method. scilit.com
ELISA (Enzyme-Linked Immunosorbent Assay) An antibody-based plate assay for quantifying a specific antigen.Allows for the high-throughput quantification of modified proteins in biological samples.
Immunohistochemistry Utilizes antibodies to visualize the location of antigens within tissue sections.Can reveal the specific cellular or tissue distribution of proteins modified by nitration.

Research has demonstrated that after treating a protein like bovine serum albumin (BSA) with nitrating agents, the modified amino acids can be analyzed. nih.gov For instance, after enzymatic hydrolysis of the nitrated protein, HPLC with electrochemical detection can be used to identify and quantify levels of 6-nitro-L-tryptophan and 3-nitro-L-tyrosine. nih.gov This post-separation analysis confirms the presence of the modification. Similarly, liquid chromatography with electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) has been developed to quantify isomers of nitrotryptophan in proteins. researchgate.net These hyphenated techniques provide definitive structural confirmation that complements the initial detection by electrophoretic and immunochemical methods.

Based on a comprehensive review of available scientific literature, there is currently insufficient research data specifically on the compound This compound to generate the detailed article as requested in the provided outline.

The preclinical and mechanistic studies outlined in the prompt, including investigations into oxidative stress, DNA damage, apoptosis, and neuroinflammation, have been extensively conducted on the related compound N-Acetyl-L-tryptophan (L-NAT) , but not its 4-nitro derivative.

The addition of a nitro group to the tryptophan indole ring significantly alters the chemical properties of the molecule. Therefore, the biological activities and research findings associated with N-Acetyl-L-tryptophan cannot be accurately attributed to this compound. Fulfilling the request with information on a different compound would be scientifically inaccurate.

Further research specifically investigating the biological effects of this compound is required before a scientifically accurate article on its preclinical and mechanistic research applications can be written.

Preclinical and Mechanistic Research Applications of N Acetyl 4 Nitro L Tryptophan

Applications as a Biochemical Probe for Understanding Tryptophan Metabolism

The study of tryptophan metabolism is crucial due to its role in producing bioactive molecules like serotonin (B10506) and kynurenine. The introduction of a nitro group, as in N-Acetyl-4-nitro-L-tryptophan, can serve as a valuable tool for probing these metabolic pathways. The nitro group is a strong electron-withdrawing group and can act as a spectroscopic handle, allowing researchers to track the molecule's fate within a biological system.

While direct studies on this compound as a metabolic probe are not extensively documented, the concept is well-established with other modified amino acids. For instance, L-4-nitrophenylalanine has been successfully used as an infrared probe to investigate local protein environments. researchgate.netnih.gov The vibrational frequency of the nitro group is sensitive to its surroundings, providing insights into the polarity and dynamics of its location within a protein or enzyme's active site. researchgate.netnih.gov A similar principle could be applied to this compound to study the enzymes involved in tryptophan metabolism.

The nitration of N-acetyl-L-tryptophan can result in various isomers, including 4-nitro-L-tryptophan, alongside other derivatives like 1-nitro, 6-nitro, and 7-nitro compounds. nih.gov The specific isomer produced depends on the nitrating agent and reaction conditions. nih.govresearchgate.net The stability of these nitrated derivatives also varies, which is a critical factor for their use as probes. nih.gov For example, 6-nitro-N-acetyl-L-tryptophan has been shown to be stable under physiological conditions, making it a potential biomarker for protein nitration. nih.gov

Table 1: Potential Applications of this compound as a Biochemical Probe

Application AreaResearch QuestionPotential Data Output
Enzyme KineticsHow do tryptophan-metabolizing enzymes interact with nitrated substrates?Binding affinities (Km), catalytic efficiency (kcat), and inhibition constants (Ki).
Metabolic Pathway TracingWhat is the metabolic fate of this compound in a cellular system?Identification of downstream metabolites using mass spectrometry or spectroscopy.
Structural BiologyWhere does the nitrated tryptophan analog bind within an enzyme's active site?High-resolution structural data from X-ray crystallography or NMR spectroscopy.

Use in Peptide Synthesis and Protein Engineering for Structural and Functional Studies

The incorporation of unnatural amino acids into peptides and proteins is a powerful technique for studying their structure and function. This compound, and more directly its de-acetylated form, 4-nitro-L-tryptophan, can be utilized in peptide synthesis to introduce a unique functional group. The enantioselective synthesis of 4-nitro-L-tryptophan, however, can be complex. acs.org

The nitro group can serve multiple purposes in protein engineering:

Fluorescence Quenching: The nitro group can act as a quencher for the intrinsic fluorescence of other tryptophan residues, enabling the study of protein folding and conformational changes through Förster Resonance Energy Transfer (FRET).

Spectroscopic Reporter: As mentioned, the nitro group's vibrational properties can be monitored using infrared spectroscopy to probe the local environment within a protein.

Chemical Handle: The nitro group can be chemically reduced to an amino group, providing a site for specific chemical modifications, such as the attachment of fluorescent dyes, cross-linkers, or other biochemical labels.

The use of nitro-containing compounds in peptide synthesis is an established practice. For example, the p-nitrobenzyloxycarbonyl (pNZ) group is used as a protecting group in solid-phase peptide synthesis. rsc.org This demonstrates the compatibility of the nitro functionality with the chemistry of peptide synthesis.

Table 2: Research Findings on Related Nitrated Compounds in Protein Studies

CompoundApplicationKey Finding
L-4-nitrophenylalanineInfrared ProbeThe nitro symmetric stretching frequency is sensitive to the local protein environment, red-shifting in more buried positions. nih.gov
6-nitro-L-tryptophanBiomarkerCan be formed in proteins through reactions with reactive nitrogen species and serves as a stable marker of protein nitration. nih.gov
4-nitro-L-tryptophanSynthetic PrecursorA valuable precursor for the synthesis of agrochemicals like thaxtomin A. acs.org

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